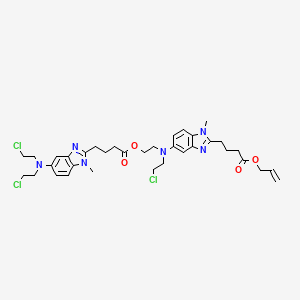
Bendamustine Dimer 2'-Allyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Bendamustine Dimer 2’-Allyl Ester involves multiple steps, starting from the parent compound, Bendamustine. The synthetic route typically includes the esterification of Bendamustine with allyl alcohol under specific reaction conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and requires careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity .
化学反应分析
Bendamustine Dimer 2’-Allyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Bendamustine Dimer 2’-Allyl Ester can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
Bendamustine Dimer 2’-Allyl Ester has several scientific research applications:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: It is studied for its cytotoxic effects on various cancer cell lines.
Medicine: It is investigated for its potential use in cancer treatment, particularly for hematologic malignancies.
Industry: It is used in the production of Bendamustine and its derivatives.
作用机制
The mechanism of action of Bendamustine Dimer 2’-Allyl Ester is similar to that of Bendamustine. It acts as an alkylating agent, forming electrophilic alkyl groups that covalently bond to other molecules. This leads to intra- and inter-strand crosslinks between DNA bases, resulting in cell death . The molecular targets include DNA and various proteins involved in cell division and apoptosis .
相似化合物的比较
Bendamustine Dimer 2’-Allyl Ester is unique compared to other similar compounds due to its specific esterification with allyl alcohol. Similar compounds include:
Bendamustine: The parent compound, used in cancer treatment.
Bendamustine Esters: Various esters of Bendamustine, which have shown increased cytotoxicity compared to the parent compound.
Other Alkylating Agents: Compounds like cyclophosphamide and chlorambucil, which also form DNA crosslinks but have different chemical structures and properties.
属性
分子式 |
C35H45Cl3N6O4 |
|---|---|
分子量 |
720.1 g/mol |
IUPAC 名称 |
2-[2-chloroethyl-[1-methyl-2-(4-oxo-4-prop-2-enoxybutyl)benzimidazol-5-yl]amino]ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
InChI |
InChI=1S/C35H45Cl3N6O4/c1-4-22-47-34(45)9-5-7-32-40-29-25-27(12-14-31(29)42(32)3)44(20-17-38)21-23-48-35(46)10-6-8-33-39-28-24-26(11-13-30(28)41(33)2)43(18-15-36)19-16-37/h4,11-14,24-25H,1,5-10,15-23H2,2-3H3 |
InChI 键 |
ISQQELWCNKGLDG-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)N(CCOC(=O)CCCC3=NC4=C(N3C)C=CC(=C4)N(CCCl)CCCl)CCCl)N=C1CCCC(=O)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


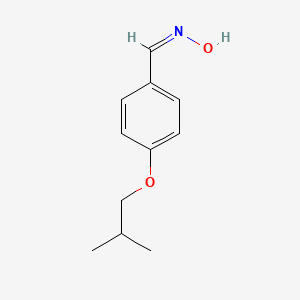
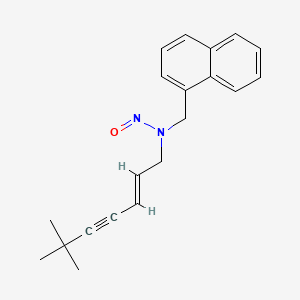

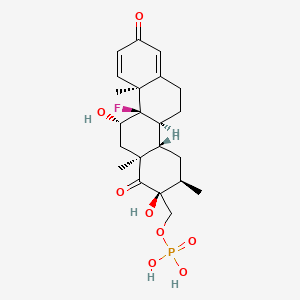
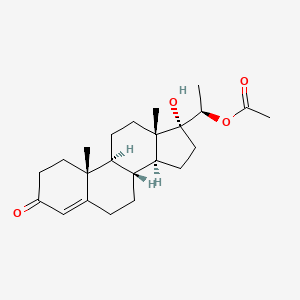
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
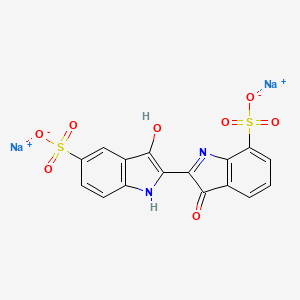
![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
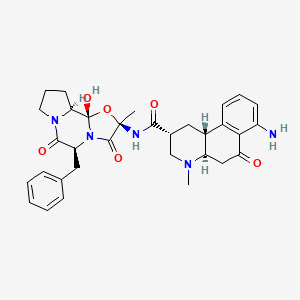
![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
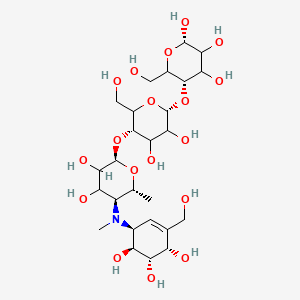
![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
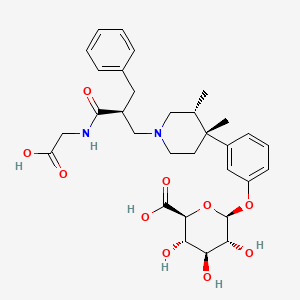
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
